Superior Binding Affinity to the Tandem BRD4 Bromodomains Compared to Monovalent Inhibitors
MS645 binds the tandem BD1–BD2 of BRD4 with a Ki of 18.4 nM, representing a 12‑ to 28‑fold enhancement in affinity relative to its binding to the isolated BD1 or BD2 domains . In contrast, the prototypical monovalent BET inhibitor JQ1 exhibits IC50 values of 77 nM (BD1) and 33 nM (BD2) and does not engage both domains simultaneously . The bivalent, spatially constrained interaction of MS645 is essential for its unique pharmacological profile.
| Evidence Dimension | Binding affinity (Ki or IC50) for BRD4 bromodomains |
|---|---|
| Target Compound Data | MS645: Ki = 18.4 nM for tandem BD1–BD2; 12‑ to 28‑fold gain over single‑domain binding |
| Comparator Or Baseline | JQ1: IC50 = 77 nM (BD1), 33 nM (BD2) |
| Quantified Difference | MS645 binds the tandem BD1–BD2 with ~2‑ to 4‑fold higher affinity than JQ1 binds individual domains; bivalent engagement yields a 12‑ to 28‑fold affinity gain over monovalent MS645 binding |
| Conditions | Fluorescence polarization (FP) assay (MS645); Time‑resolved FRET (JQ1) |
Why This Matters
The bivalent, high‑affinity tandem‑domain engagement is directly responsible for the sustained transcriptional repression and superior cellular activity observed with MS645; monovalent inhibitors cannot achieve this constrained inhibition.
